sodium;dihydrogen phosphate
Overview
Description
sodium;dihydrogen phosphate, also known as Cyclodextrin, is a cyclic oligosaccharide composed of glucose units linked by α-1,4-glycosidic bonds. Cyclodextrins are known for their ability to form inclusion complexes with various molecules, making them valuable in numerous applications, including pharmaceuticals, food, and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclodextrins are typically synthesized from starch through the enzymatic action of cyclodextrin glycosyltransferase. The process involves the conversion of starch into cyclodextrins under controlled conditions, including temperature, pH, and enzyme concentration. The reaction is usually carried out in aqueous solutions, and the resulting cyclodextrins are purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of cyclodextrins involves large-scale enzymatic conversion of starch. The process is optimized for high yield and purity, often using bioreactors to control the reaction environment. The cyclodextrins are then separated and purified using techniques such as ultrafiltration, precipitation, and drying.
Chemical Reactions Analysis
Types of Reactions
Cyclodextrins undergo various chemical reactions, including:
Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.
Substitution: Substitution reactions involve replacing hydrogen atoms with other functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various cyclodextrin derivatives with altered solubility, stability, and inclusion properties. These derivatives are used to enhance the performance of cyclodextrins in different applications.
Scientific Research Applications
Cyclodextrins have a wide range of scientific research applications:
Chemistry: Used as molecular carriers to improve the solubility and stability of hydrophobic compounds.
Biology: Employed in drug delivery systems to enhance the bioavailability of pharmaceuticals.
Medicine: Used in formulations to reduce drug toxicity and improve therapeutic efficacy.
Industry: Applied in food and cosmetics to encapsulate flavors, fragrances, and active ingredients, enhancing their stability and controlled release.
Mechanism of Action
Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin traps the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This mechanism enhances the solubility, stability, and bioavailability of the guest molecules. Cyclodextrins can also modulate the release rate of encapsulated compounds, making them useful in controlled release formulations.
Comparison with Similar Compounds
Cyclodextrins are unique compared to other oligosaccharides due to their ability to form inclusion complexes. Similar compounds include:
Amylose: A linear polysaccharide that does not form inclusion complexes.
Cellulose: A linear polysaccharide with different structural properties and applications.
Inulin: A fructose-based polysaccharide with prebiotic properties but lacking inclusion complex formation.
Cyclodextrins stand out due to their cyclic structure and the ability to encapsulate a wide range of molecules, making them versatile in various fields.
Properties
IUPAC Name |
sodium;dihydrogen phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPJDKMHJJGVTQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2NaO4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.977 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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